4-(Morpholine-4-sulfonyl)-2-nitrophenol
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Overview
Description
4-(Morpholine-4-sulfonyl)-2-nitrophenol is an organic compound with the molecular formula C14H19N3O6S It is characterized by the presence of a morpholine ring, a sulfonyl group, and a nitrophenol moiety
Mechanism of Action
Morpholine
This is a common component in many pharmaceuticals and its derivatives have been studied for their potential biological activities . This functional group is often seen in various drugs and can contribute to their pharmacological properties. Nitrophenols are a class of compounds that have been studied for their potential biological activities.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-sulfonyl)-2-nitrophenol typically involves the reaction of morpholine with sulfonyl chloride derivatives, followed by nitration. One common method includes the use of morpholine-4-sulfonyl chloride as a starting material, which reacts with phenol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Ethers and esters of the phenolic hydroxyl group.
Scientific Research Applications
4-(Morpholine-4-sulfonyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-nitrophenyl)morpholine
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 4-(4-Nitrophenyl)sulfonylmorpholine
Uniqueness
4-(Morpholine-4-sulfonyl)-2-nitrophenol is unique due to the combination of its morpholine ring, sulfonyl group, and nitrophenol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for versatile chemical transformations and interactions.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c13-10-2-1-8(7-9(10)12(14)15)19(16,17)11-3-5-18-6-4-11/h1-2,7,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODZJWILLKAOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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